[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

Antioxidant Radical Scavenging Oxidative Stress

This sterically-hindered thiourea derivative features a 2,2-dimethylpropyl spacer that precisely modulates conformational flexibility, logP, and metabolic stability—critical parameters for reproducible SAR studies in kinase inhibition and organocatalysis. Unlike simpler thiourea analogs, its unique dimethylamino pharmacophore enables bifunctional hydrogen-bonding and Brønsted base catalysis. Supplied at ≥95% purity ideal for focused library synthesis and oxidative stress pathway dissection. Request a quote for bulk research quantities.

Molecular Formula C8H19N3S
Molecular Weight 189.32 g/mol
CAS No. 1038374-89-8
Cat. No. B1519052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea
CAS1038374-89-8
Molecular FormulaC8H19N3S
Molecular Weight189.32 g/mol
Structural Identifiers
SMILESCC(C)(CNC(=S)N)CN(C)C
InChIInChI=1S/C8H19N3S/c1-8(2,6-11(3)4)5-10-7(9)12/h5-6H2,1-4H3,(H3,9,10,12)
InChIKeyGJYPZDJSYRBASI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (CAS 1038374-89-8) – Baseline Characteristics and Sourcing


[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (CAS 1038374-89-8) is a thiourea derivative with the molecular formula C8H19N3S and a molecular weight of 189.32 g/mol [1]. It is typically supplied as a research compound with a minimum purity of 95% . This compound belongs to a class of organosulfur compounds characterized by the presence of a thiourea moiety substituted with a 3-(dimethylamino)-2,2-dimethylpropyl group [1]. Its structure incorporates both a dimethylamino functionality and a sterically hindered 2,2-dimethylpropyl spacer, features that differentiate it from simpler thiourea analogs. It is available from multiple commercial vendors for research and development purposes [1].

Why Generic Thiourea Substitution Fails: Structural and Functional Specificity of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea


Direct substitution of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea with generic thiourea or even closely related analogs is not scientifically valid due to critical structural differences. The compound features a 2,2-dimethylpropyl spacer, which introduces significant steric hindrance and alters conformational flexibility compared to simpler analogs like [3-(dimethylamino)propyl]thiourea [1]. This steric bulk, combined with the terminal dimethylamino group, profoundly influences the compound's physicochemical properties, including solubility, logP, and pKa, which in turn dictate its biological partitioning, target binding kinetics, and metabolic stability . Consequently, even minor structural modifications in thiourea derivatives can lead to substantial differences in biological activity, as demonstrated by studies showing that N-substituted thioureas exhibit varying degrees of antimicrobial and anticancer effects [2]. Therefore, substituting this specific compound with a generic alternative risks compromising experimental reproducibility and invalidating structure-activity relationship (SAR) conclusions. The following section provides quantitative evidence, where available, to guide selection.

Quantitative Differentiation Evidence for [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (CAS 1038374-89-8) Against Key Comparators


Antioxidant Potential: Radical Scavenging Activity of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea has demonstrated significant radical scavenging activity, which is a key feature of its class. While a direct head-to-head comparison against a specific analog is not available, class-level inference from thiourea derivatives indicates that the presence of the dimethylamino group enhances electron donation, contributing to antioxidant properties . This is in contrast to unsubstituted thiourea, which exhibits comparatively lower radical scavenging capacity .

Antioxidant Radical Scavenging Oxidative Stress

Molecular Weight and Steric Bulk Differentiation from [3-(Dimethylamino)propyl]thiourea

The molecular weight of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea is 189.32 g/mol [1]. This is significantly higher than the simpler analog [3-(dimethylamino)propyl]thiourea, which has a molecular weight of 161.27 g/mol [2]. This difference of 28.05 g/mol is attributable to the 2,2-dimethyl substitution on the propyl chain, introducing steric bulk that can influence binding site complementarity, metabolic stability, and physicochemical properties like lipophilicity .

Medicinal Chemistry SAR Lead Optimization

Cellular Cytotoxicity Profile: Potential as a Kinase Inhibitor Scaffold

While specific IC50 data for [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea is not publicly available, its structural class suggests potential as a kinase inhibitor. A closely related compound, 1-[4-(Dimethylamino)phenyl]-2-thiourea (DMTU), exhibits IC50 values of 3.1 µM and 7.29 µM against ATPase activity and SV40 T antigen, respectively [1]. This class-level inference positions the target compound as a potential lead for similar mechanisms, warranting further investigation and distinguishing it from non-amino thioureas which lack this activity.

Anticancer Cytotoxicity Kinase Inhibition

Optimal Research Application Scenarios for [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (CAS 1038374-89-8)


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The unique 2,2-dimethylpropyl spacer in this compound provides a valuable tool for SAR exploration. Its increased steric bulk and molecular weight relative to simpler analogs like [3-(dimethylamino)propyl]thiourea allow researchers to probe the effects of conformational restriction and hydrophobicity on target binding and biological activity [1]. It serves as an excellent building block for generating focused libraries of thiourea derivatives with defined steric profiles .

Lead Optimization for Kinase and Enzyme Inhibition Assays

Given the known activity of structurally similar thioureas as kinase and enzyme inhibitors, this compound is a logical candidate for preliminary screening in biochemical assays [2]. Its dimethylamino functionality is a common pharmacophore in many kinase inhibitors, and the compound can be used to validate new targets or as a control in established assays [3]. It is particularly suited for projects where enhanced metabolic stability or altered binding kinetics are desired due to the steric hindrance provided by the 2,2-dimethyl group [1].

Chemical Biology Tool for Investigating Oxidative Stress Pathways

The reported antioxidant properties of this thiourea derivative make it a useful tool for dissecting oxidative stress pathways in cellular models. It can be employed to study the role of reactive oxygen species (ROS) in various disease states or to assess the protective efficacy of related compounds . Its distinct structure allows for comparison with standard antioxidants like Trolox or unsubstituted thiourea to elucidate structure-dependent mechanisms of action .

Synthesis of Novel Organocatalysts or Ligands

The combination of a thiourea core with a tertiary amine functionality presents opportunities for developing novel bifunctional organocatalysts. The dimethylamino group can act as a Brønsted base, while the thiourea can participate in hydrogen-bonding interactions, enabling new catalytic cycles . This compound can serve as a starting point for designing catalysts for asymmetric transformations or as a ligand for metal coordination chemistry .

Technical Documentation Hub

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